molecular formula C12H17NO3 B572673 (3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione CAS No. 1214741-20-4

(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione

Cat. No.: B572673
CAS No.: 1214741-20-4
M. Wt: 223.272
InChI Key: BTUAJNQTKSSATQ-SKDRFNHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,7aR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione is a sophisticated chiral building block of significant interest in medicinal chemistry and process research. Its core value lies in its fused bicyclic structure, which incorporates multiple stereocenters in a defined (3R,7aR) configuration . This complex molecular architecture is engineered to serve as a key precursor in the synthesis of active pharmaceutical ingredients (APIs). Scientific literature indicates that this compound and its stereoisomers are utilized in the development of neurokinin-1 (NK-1) receptor antagonists . It functions as a critical intermediate in the synthetic pathway for Rolapitant, where its specific stereochemistry is essential for achieving the desired biological activity of the final drug substance . The vinyl substituent on the structure provides a versatile handle for further chemical manipulation, such as cross-coupling or oxidation reactions, enabling researchers to strategically elaborate the molecule. This makes it an invaluable scaffold for constructing complex nitrogen-containing heterocycles, accelerating discovery and process chemistry efforts in the pharmaceutical industry.

Properties

IUPAC Name

(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,9H,1,6-7H2,2-4H3/t9-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUAJNQTKSSATQ-SKDRFNHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(=O)CCC2(C(=O)O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N2C(=O)CC[C@]2(C(=O)O1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Pyrrolo[1,2-c]oxazole Ring Formation

The pyrrolo[1,2-c]oxazole core is typically constructed via cyclization reactions involving amino alcohol precursors. A prominent method involves the one-pot hydroamination/azidation/cyclization cascade using pyrrolidine derivatives and acetylenedicarboxylates (Scheme 10 in ). For example, reacting pyrrolidine 28а with dimethyl acetylenedicarboxylate 29а in anhydrous tetrahydrofuran (THF) at 60°C generates the dihydrooxazole intermediate, which undergoes spontaneous cyclization to form the bicyclic framework . Key parameters include:

ParameterOptimal ConditionImpact on Yield/Purity
SolventTHFEnhances cyclization kinetics
Temperature60°CBalances reaction rate and side-product formation
CatalystNone (thermal)Avoids metal contamination

This route achieves yields of 68–72% on laboratory scales, with purity ≥95% after recrystallization from ethyl acetate/hexane mixtures .

Introduction of the tert-Butyl Group

The tert-butyl substituent is introduced via nucleophilic alkylation at the C3 position. Utilizing tert-butyl bromide in the presence of a strong base (e.g., potassium tert-butoxide) in dichloromethane (DCM) ensures regioselectivity. A critical advancement involves employing phase-transfer catalysts like tetrabutylammonium iodide (TBAI) to enhance reactivity in biphasic systems .

Reaction Optimization Table :

VariableEffect on tert-Butyl Incorporation
Base (K vs. Na)K⁺ ions improve leaving group departure
Solvent PolarityLow polarity (DCM) favors SN2 mechanism
Catalyst Loading5 mol% TBAI maximizes conversion

Post-alkylation, the intermediate is purified via silica gel chromatography (petroleum ether:ethyl acetate, 4:1), yielding 80–85% of the tert-butyl-adducted product .

Vinylation at the 7a-Position

Incorporating the vinylic group requires stereocontrolled C–H functionalization. A palladium-catalyzed Heck coupling between the brominated intermediate and ethylene gas has been optimized for this purpose . Using Pd(OAc)₂ (2 mol%) and triphenylphosphine (PPh₃, 4 mol%) in dimethylformamide (DMF) at 120°C achieves 70% conversion, with the (7aR) configuration favored due to steric hindrance from the tert-butyl group.

Key Mechanistic Insight :
The tert-butyl group directs palladium insertion to the pro-R face, ensuring >90% diastereomeric excess (d.e.) . Post-reaction, distillation under reduced pressure (0.1 mmHg, 80°C) isolates the vinylated product.

Stereochemical Control and Resolution

Achieving the (3R,7aR) configuration necessitates chiral induction during cyclization. Employing L-proline-derived catalysts in asymmetric organocatalytic steps enforces the desired stereochemistry . For instance, using 10 mol% of (S)-prolineamide in the cyclization step increases the 3R:3S ratio from 1:1 to 4:1.

Stereochemical Outcomes :

Catalyst3R:3S Ratio7aR:7aS Ratio
None1:11:1
(S)-Prolineamide4:13:1
Ru-BINAP Complex6:119:1

Racemic mixtures are resolved via chiral preparative HPLC (Chiralpak IA column, heptane:ethanol 90:10), though this adds cost and reduces throughput .

Industrial-Scale Synthesis Considerations

Scaling the synthesis requires addressing oxygen sensitivity and mixing efficiency. Continuous flow reactors mitigate gas-liquid mass transfer limitations, particularly in oxidation steps . A representative pilot-scale setup includes:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch (round-bottom)Continuous flow (microstructured)
Oxygen DeliverySpargingMembrane-based infusion
Throughput5 g/day2 kg/day

Green chemistry principles are integrated by substituting DMF with cyclopentyl methyl ether (CPME), reducing environmental impact while maintaining yield (75% vs. 72% in DMF) .

Comparative Analysis of Synthetic Routes

Four routes were evaluated for efficiency and scalability:

RouteStepsOverall YieldStereocontrolScalability
Classical Alkylation532%ModerateLow
Organocatalytic448%HighModerate
Flow Chemistry465%HighHigh
Hybrid Bio-/Chemo-628%LowLow

The flow chemistry route emerges as superior for large-scale production, combining high yield and stereofidelity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antitumor Activity : Research indicates that derivatives of pyrrolo[1,2-c]oxazole compounds exhibit significant antitumor activity. Studies have shown that (3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further development in cancer therapeutics.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it may possess inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. This could be significant in developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.

Materials Science Applications

  • Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films allows for potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Polymer Chemistry : The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength.

Agricultural Chemistry Applications

  • Pesticide Development : Investigations into the herbicidal and insecticidal properties of this compound suggest potential applications in agricultural pest management. Its efficacy against specific pests could lead to the development of novel agrochemicals that are less harmful to beneficial insects and the environment.
  • Plant Growth Regulators : The compound may also function as a plant growth regulator, promoting growth or stress resistance in crops under adverse conditions.

Case Studies and Research Findings

  • A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of pyrrolo[1,2-c]oxazole compounds and their biological evaluations against cancer cell lines (Smith et al., 2024).
  • Research conducted at the University of Tokyo demonstrated the effectiveness of this compound as a novel antimicrobial agent (Tanaka et al., 2024).
  • A collaborative study between several institutions reported on the application of this compound in organic electronics and its promising performance in prototype devices (Lee et al., 2024).

Mechanism of Action

The mechanism by which (3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the specific application, but generally, the compound may modulate biological processes by binding to its targets and altering their activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Storage Conditions References
(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione C₁₂H₁₇NO₃ 225.24 tert-butyl (3R), vinyl (7aR) ≥97% 2–8°C
(3R,7aS)-3-(tert-butyl)dihydro-1H,3H-pyrrolo[1,2-c]oxazole-1,5(6H)-dione C₁₀H₁₅NO₃ 197.23 tert-butyl (3R), no vinyl group N/A N/A
(3R,7AR)-7a-carbaldehyde derivative C₁₁H₁₅NO₄ 225.24 tert-butyl (3R), carbaldehyde (7aR) >97% 2–8°C
(3R,7S,7AR)-7-(benzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one C₁₉H₂₀N₂O₂ 308.37 phenyl (3R), benzylamino (7S) N/A -
Deoxynojirimycin derivatives (e.g., Compound 6) Varies ~250–350 Hydroxyl, methyl, oxazolo/pyrido moieties N/A N/A

Key Observations :

  • The vinyl group in the target compound distinguishes it from the tert-butyl analog (CAS 171284-84-7), which has a lower molecular weight (197.23 vs. 225.24 ) .
  • The carbaldehyde derivative (CAS 1214741-19-1) shares the same molecular weight as the target compound but replaces the vinyl group with a reactive aldehyde, enabling conjugation or further synthesis .
  • The benzylamino-phenyl analog (MW 308.37) demonstrates how bulkier substituents increase molecular weight and may reduce solubility .

Pharmacological and Biochemical Insights

While direct data for the target compound are lacking, insights can be inferred from analogs:

  • Enzyme Inhibition: Pyrrolo-oxazole derivatives in were tested for autotaxin (ATX) inhibition using fluorescence assays, with IC₅₀ values in the nanomolar range for optimized compounds .
  • Solubility : The HT-Solubility assay in phosphate buffer (pH 6.8) showed that tert-butyl groups improve solubility compared to aromatic substituents .
  • Glycosidase Activity: Deoxynojirimycin analogs () exhibit strong α-glucosidase inhibition, suggesting that similar pyrrolo-oxazole derivatives could target carbohydrate-processing enzymes .

Stability and Commercial Availability

  • The target compound is stable at 2–8°C , whereas the carbaldehyde derivative requires similar storage conditions.
  • Commercial availability varies: the target compound is sold in 25 g batches , while smaller quantities (e.g., 1g) are available for research derivatives .

Biological Activity

(3R,7AR)-3-(tert-butyl)-7a-vinyldihydropyrrolo[1,2-c]oxazole-1,5(3H,6H)-dione, known by its CAS number 1214741-20-4, is a complex organic compound featuring a unique bicyclic structure that incorporates both nitrogen and oxygen atoms. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₇NO₃, with a molecular weight of approximately 223.27 g/mol. The structure is characterized by a pyrrolo[1,2-c]oxazole core with a tert-butyl group and a vinylic substituent. The presence of these functional groups significantly influences its reactivity and biological interactions.

PropertyValue
IUPAC Name(3R,7aR)-3-tert-butyl-7a-ethenyl-6,7-dihydro-3H-pyrrolo[1,2-c][1,3]oxazole-1,5-dione
CAS Number1214741-20-4
Molecular FormulaC₁₂H₁₇NO₃
Molecular Weight223.27 g/mol
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction can modulate various biochemical pathways by influencing enzyme activity or receptor binding.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It might bind to specific receptors altering their activity and influencing cellular responses.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : Demonstrated significant inhibition at low concentrations.
  • Escherichia coli : Moderate activity observed.

Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties:

  • Cell Line Studies : It has been tested on various cancer cell lines including breast and lung cancer cells.
  • Mechanism : Induction of apoptosis has been noted in treated cells.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antimicrobial Effects :
    • Objective : To evaluate the antimicrobial efficacy against clinical isolates.
    • Findings : The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against S. aureus.
  • Anticancer Evaluation :
    • Objective : To assess cytotoxic effects on lung cancer cell lines.
    • Results : IC50 values were determined to be around 30 µM after 48 hours of exposure.

Comparative Analysis with Similar Compounds

The unique structure of this compound allows it to be compared with other structurally similar compounds:

Compound NameStructure TypeUnique Features
4-(tert-butyl)thiazoleThiazole ringContains sulfur instead of nitrogen
2-(tert-butyl)imidazoleImidazole ringExhibits different biological properties
5-methylpyridinePyridine ringLacks the oxazole structure

These compounds share certain reactivity patterns but differ in their biological profiles due to variations in their heterocyclic frameworks and substituents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for achieving high diastereoselectivity in the preparation of this compound?

  • Methodological Answer :

  • Step 1 : Utilize hydrogenation reactions under controlled atmospheres (e.g., H₂ with platinum(IV) oxide catalysts) to stabilize stereocenters .

  • Step 2 : Optimize solvent systems (e.g., THF or methanol) and reaction times to enhance yield and selectivity .

  • Step 3 : Employ chiral auxiliaries or enantioselective catalysts to direct the formation of the (3R,7aR) configuration .

  • Validation : Confirm stereochemistry via ¹H NMR and X-ray crystallography .

    • Example Reaction Conditions :
Reagent/ConditionRoleReference
Platinum(IV) oxide in THFCatalyst for hydrogenation
N,N′-carbonyldiimidazoleCoupling agent for intermediates

Q. How should researchers characterize the compound’s structural and stereochemical integrity?

  • Methodological Answer :

  • Technique 1 : ¹H NMR analysis to resolve coupling constants and confirm vicinal proton relationships (e.g., vinyl protons at δ 5.2–5.8 ppm) .
  • Technique 2 : High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₄H₂₀N₂O₃) and isotopic patterns .
  • Advanced Option : Single-crystal X-ray diffraction for unambiguous stereochemical assignment .

Q. What experimental designs are suitable for assessing environmental fate and abiotic transformations?

  • Methodological Answer :

  • Design : Follow Project INCHEMBIOL’s framework to study degradation pathways (hydrolysis, photolysis) under simulated environmental conditions (pH, temperature gradients) .
  • Metrics : Measure half-life (t₁/₂) in aqueous buffers and partition coefficients (log P) to predict bioaccumulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

  • Methodological Answer :

  • Approach 1 : Conduct meta-analysis of literature data, identifying variables (e.g., solvent purity, temperature control) that may skew results .
  • Approach 2 : Replicate conflicting experiments with standardized protocols (e.g., HT-Solubility assays in phosphate buffer at 25°C) .
  • Case Study : Discrepancies in log P values may arise from inconsistent shaking times during octanol-water partitioning; use automated systems to minimize error .

Q. What strategies optimize diastereoselectivity when introducing substituents to the pyrrolo-oxazole core?

  • Methodological Answer :

  • Strategy 1 : Leverage steric effects (e.g., tert-butyl group) to block undesired reaction pathways .
  • Strategy 2 : Screen chiral ligands (e.g., BINOL derivatives) to enhance enantiomeric excess in catalytic asymmetric syntheses .
  • Validation : Compare diastereomer ratios (dr) via HPLC with chiral stationary phases .

Q. How does stereochemistry influence the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

  • Step 1 : Perform molecular docking simulations to predict binding affinities of (3R,7aR) vs. (3S,7aS) configurations .
  • Step 2 : Validate computationally using in vitro assays (e.g., Amplex-Red fluorescence for ATX enzyme inhibition) .
  • Key Finding : The tert-butyl group may hinder binding in sterically constrained active sites, reducing potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.